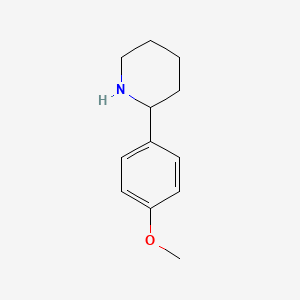

2-(4-Methoxyphenyl)piperidine

Descripción general

Descripción

2-(4-Methoxyphenyl)piperidine is a compound with the molecular formula C12H17NO . It is used for research and development purposes .

Synthesis Analysis

A multicomponent synthetic protocol has been developed for the preparation of highly functionalised piperidines via a reaction between aromatic aldehydes, ammonium acetate, cyanoacetates, and/or nitromethane .Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)piperidine includes a piperidine ring attached to a methoxyphenyl group . The average mass of the molecule is 191.270 Da and the monoisotopic mass is 191.131012 Da .Chemical Reactions Analysis

Piperidine derivatives have been synthesized via various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 301.1±35.0 °C at 760 mmHg, and a flash point of 121.4±15.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Analytical Profiles and Biological Matrices Analysis

A study by De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including compounds related to 2-(4-Methoxyphenyl)piperidine, using various analytical techniques. The research developed and validated methods for the qualitative and quantitative analysis of these compounds in blood, urine, and vitreous humor, employing high-performance liquid chromatography (HPLC) and mass spectrometry. This work demonstrates the application of 2-(4-Methoxyphenyl)piperidine analogs in forensic toxicology and analytical chemistry, providing a foundation for identifying and quantifying these substances in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Antimicrobial Activity

Kim et al. (2011) discovered a compound, closely related to 2-(4-Methoxyphenyl)piperidine, which selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. The study highlights the potential use of this compound in addressing the challenge of bacterial persistence, where bacteria can survive antibiotic treatments. This research marks a significant step forward in the development of new antimicrobial strategies, showcasing the relevance of 2-(4-Methoxyphenyl)piperidine derivatives in combating drug-resistant bacterial infections (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

Synthesis and Characterization for NMDA Receptor Antagonism

Research on the synthesis and characterization of 2-methoxydiphenidine, a compound structurally related to 2-(4-Methoxyphenyl)piperidine, and its differentiation from isomers was conducted by McLaughlin et al. (2016). This study provides insights into the chemical analysis of novel psychoactive substances, highlighting the importance of understanding their interactions with the N-methyl-D-aspartate (NMDA) receptor, which could be relevant for designing new therapeutics targeting glutamate signaling pathways (McLaughlin, Morris, Kavanagh, Power, O'Brien, Talbot, Elliott, Wallach, Hoang, Morris, & Brandt, 2016).

Receptor Studies and Drug Development

Berardi et al. (2005) explored the modification of the piperidine ring in N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, aiming to find selective ligands for the sigma(1) receptor. The study found that certain derivatives showed high affinity and selectivity, suggesting their potential use in developing new therapeutic agents targeting the sigma(1) receptor for various neurological and psychiatric disorders (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQGLKEECTHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397446 | |

| Record name | 2-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)piperidine | |

CAS RN |

63359-20-6 | |

| Record name | 2-(4-Methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

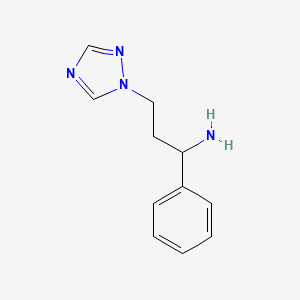

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1587648.png)

![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)

![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)